molecular formula C12H14N2S B8323949 3-(4-Phenylthiazol-2-yl)propan-1-amine

3-(4-Phenylthiazol-2-yl)propan-1-amine

Cat. No.: B8323949
M. Wt: 218.32 g/mol
InChI Key: NTUDCTWSAJXITE-UHFFFAOYSA-N
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Description

3-(4-Phenylthiazol-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

3-(4-phenyl-1,3-thiazol-2-yl)propan-1-amine

InChI

InChI=1S/C12H14N2S/c13-8-4-7-12-14-11(9-15-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,13H2

InChI Key

NTUDCTWSAJXITE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphenylphosphine (485 mg, 1.85 mmol) was added to a solution of 2-(3-azidopropyl)-4-phenylthiazole (0.3 g, 1.23 mmol) in THF—H2O (10 mL, 8:2 v/v) at 0° C. The reaction mixture was allowed to warm up to room temperature, stirred for 8 h and then concentrated under reduced pressure. The residue was diluted with 1.5N HCl and the aqueous layer was washed with CH2Cl2. The pH of the aqueous layer was adjusted to ˜8-9 using 10% NaOH solution and the organic product was extracted with CH2Cl2. The combined extracts were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to afford 3-(4-phenylthiazol-2-yl)propan-1-amine (240 mg, yield 89%) as a pale yellow liquid, which was carried through without further purification. MS (ESI) m/z: Calculated for C12H14N2S: 218.09. found: 219.2 (M+H)+.
Quantity
485 mg
Type
reactant
Reaction Step One
Name
2-(3-azidopropyl)-4-phenylthiazole
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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